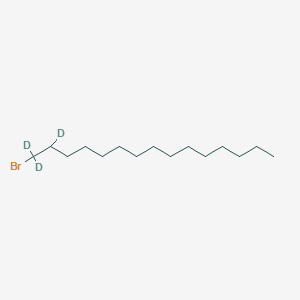
4'-アミノアセトアニリド-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’-Aminoacetanilide–d4 is a deuterated form of 4’-aminoacetanilide, which is an amino derivative of acetanilide. This compound is characterized by the substitution of hydrogen atoms with deuterium, making it useful in various scientific research applications, particularly in the fields of chemistry and pharmacology .
科学的研究の応用
4’-Aminoacetanilide–d4 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a stable isotope-labeled compound in various analytical techniques, including mass spectrometry.
Biology: Employed in metabolic studies to trace the pathways of drug metabolism.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
作用機序
Target of Action
4’-Aminoacetanilide-d4 is a deuterated form of 4-Aminoacetanilide It’s known that aminoacetanilide derivatives are important synthetic intermediates in heterocyclic and aromatic synthesis .
Biochemical Pathways
Aminoacetanilide derivatives are known to play a significant role in heterocyclic and aromatic synthesis . More research is needed to fully understand the affected pathways and their downstream effects.
生化学分析
Biochemical Properties
4’-Aminoacetanilide-d4 plays a significant role in biochemical reactions, particularly in the synthesis of heterocyclic and aromatic compounds. It interacts with enzymes such as arylamine N-acetyltransferases, which transform 4-phenylenediamine into 4’-Aminoacetanilide-d4 . This interaction is crucial for the compound’s role in the pharmaceutical and dye industries.
Cellular Effects
The effects of 4’-Aminoacetanilide-d4 on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, 4’-Aminoacetanilide-d4 has been shown to modulate the activity of certain enzymes, leading to changes in metabolic flux and metabolite levels .
Molecular Mechanism
At the molecular level, 4’-Aminoacetanilide-d4 exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to alterations in gene expression. The compound’s ability to bind to specific proteins and enzymes is key to its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4’-Aminoacetanilide-d4 change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 4’-Aminoacetanilide-d4 remains stable under certain conditions, but its activity can diminish over time due to degradation .
Dosage Effects in Animal Models
The effects of 4’-Aminoacetanilide-d4 vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which 4’-Aminoacetanilide-d4 is most effective .
Metabolic Pathways
4’-Aminoacetanilide-d4 is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its activity. These interactions can affect metabolic flux and the levels of various metabolites. The compound’s role in these pathways is essential for its biochemical functions .
Transport and Distribution
Within cells and tissues, 4’-Aminoacetanilide-d4 is transported and distributed through interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation, which in turn affect its activity and function .
Subcellular Localization
The subcellular localization of 4’-Aminoacetanilide-d4 is directed by targeting signals and post-translational modifications. These factors ensure that the compound reaches specific compartments or organelles where it can exert its effects. The localization of 4’-Aminoacetanilide-d4 is crucial for its biochemical activity .
準備方法
Synthetic Routes and Reaction Conditions
4’-Aminoacetanilide–d4 can be synthesized through several methods. One common approach involves the reduction of 4-nitroacetanilide using a hydrogenation catalyst. This method typically employs catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere . Another green synthesis method involves the reduction of p-nitroacetanilide using zinc (Zn) and ammonium chloride (NH4Cl) in water .
Industrial Production Methods
Industrial production of 4’-Aminoacetanilide–d4 often involves large-scale hydrogenation processes. These processes utilize high-pressure hydrogen gas and efficient catalysts to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
4’-Aminoacetanilide–d4 undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form 4’-aminoacetanilide.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products
Reduction: 4’-Aminoacetanilide.
Substitution: Products depend on the nucleophile used in the reaction.
類似化合物との比較
4’-Aminoacetanilide–d4 can be compared with other similar compounds such as:
4’-Aminoacetanilide: The non-deuterated form, which has similar chemical properties but different kinetic isotope effects.
2-Aminoacetanilide: An isomer with the amino group at the 2-position, exhibiting different reactivity and applications.
3-Aminoacetanilide: Another isomer with the amino group at the 3-position, also showing distinct chemical behavior
The uniqueness of 4’-Aminoacetanilide–d4 lies in its deuterium substitution, which makes it valuable for specific research applications where kinetic isotope effects are crucial .
特性
CAS番号 |
1219802-76-2 |
|---|---|
分子式 |
C8H6D4N2O |
分子量 |
154.2024471 |
同義語 |
4/'-AMinoacetanilide--d4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![hydro-2H-pyran-2-yl]oxy}-7-methoxy-3,5,7,9,11,13-hexame](/img/structure/B1148520.png)
![5-ethynyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1148533.png)
![(3S,4R)-1-Azabicyclo[2.2.1]heptane-3-carboxylic acid ethyl ester](/img/structure/B1148536.png)
![6-Ethynyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1148537.png)

![2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate](/img/structure/B1148540.png)
